molecular formula C24H29N3O2S B2487910 N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 824978-63-4

N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2487910
M. Wt: 423.58
InChI Key: YFOHGHDMAOCNOJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that incorporate the 1,3,4-oxadiazole moiety, known for its diverse pharmacological activities. The interest in this particular molecule stems from its potential applications in various fields, including material science and pharmaceuticals, due to its unique chemical structure and properties.

Synthesis Analysis

The synthesis of this compound typically involves multi-step chemical reactions starting from basic aromatic acids or esters. These precursors are converted through a series of reactions into the desired 1,3,4-oxadiazole derivatives and then further functionalized to obtain the final compound. Key steps in the synthesis include esterification, hydrazide formation, cyclization to form the oxadiazole ring, and subsequent sulfanyl and acetamide group attachments (Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of "N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" is characterized by the presence of the 1,3,4-oxadiazole ring, a phenyl group, and sulfanyl and acetamide functionalities. These groups contribute to the molecule's stability, reactivity, and potential biological activity. The compound's structure has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, revealing its complex architecture and functional groups (Siddiqui et al., 2013).

Scientific Research Applications

Computational and Pharmacological Potential

Research has focused on the computational and pharmacological potential of 1,3,4-oxadiazole and its derivatives, exploring their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One study demonstrated that certain derivatives exhibit moderate inhibitory effects across various assays, indicating their potential in cancer therapy and inflammation management (Faheem, 2018).

Antimicrobial and Hemolytic Agents

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has been explored for their antimicrobial and hemolytic activity. These derivatives show significant activity against selected microbial species, highlighting their potential as antimicrobial agents with relatively low toxicity (Rehman et al., 2016).

Pharmacological Activities

Another aspect of research has been the synthesis and characterization of various 1,3,4-oxadiazole and acetamide derivatives, evaluating their antibacterial, anti-enzymatic, and cytotoxic potential. This has led to the identification of compounds with significant inhibitory activity against gram-negative bacterial strains and insights into the cytotoxic behavior of these molecules, contributing valuable information for drug development (Nafeesa et al., 2017).

Inhibition of Glutaminase

The compound and its analogs have also been explored as inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer. Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has revealed compounds with similar potency to BPTES but improved solubility, offering promising avenues for cancer treatment (Shukla et al., 2012).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as any potential hazards associated with its use.


Future Directions

This involves discussing potential future research directions or applications for the compound, based on its properties and effects.


Please consult with a professional chemist or a relevant expert for accurate information. It’s also important to note that handling chemicals should always be done with appropriate safety measures.


properties

IUPAC Name

N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c1-23(2,3)17-12-18(24(4,5)6)14-19(13-17)25-20(28)15-30-22-27-26-21(29-22)16-10-8-7-9-11-16/h7-14H,15H2,1-6H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOHGHDMAOCNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-di-tert-butylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

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